5-formyl-1H-pyrrole-3-carboxylic acid
Description
Contextualization of Pyrrole (B145914) Derivatives in Contemporary Chemical Research
Pyrrole and its derivatives are of significant interest in modern chemical research due to their wide range of biological activities and applications. wisdomlib.orgingentaconnect.com These compounds are integral components of many natural products, including heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological systems. scispace.comresearchgate.net In medicinal chemistry, pyrrole derivatives have been investigated for their potential as antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial agents. wisdomlib.orgnih.govalliedacademies.org Their diverse pharmacological profiles have led to the development of numerous drugs containing the pyrrole scaffold. scispace.comnih.gov Beyond pharmaceuticals, pyrrole-based polymers are utilized in materials science for their conductive properties. researchgate.net The versatility of the pyrrole ring system allows for the synthesis of a vast array of derivatives with tailored properties, making it a valuable scaffold in drug discovery and the development of new materials. ingentaconnect.comeurekaselect.com
Structural Features and Functional Group Reactivity of 5-Formyl-1H-Pyrrole-3-Carboxylic Acid
The structure of this compound is characterized by a central pyrrole ring substituted with a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 3-position. sigmaaldrich.com The aromatic nature of the pyrrole ring influences the reactivity of these functional groups.
The formyl group, an aldehyde, is susceptible to nucleophilic attack and can participate in various reactions such as condensation reactions to form imines. researchgate.net Its position on the electron-rich pyrrole ring can influence its reactivity. The carboxylic acid group is acidic and can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. libretexts.org The reactivity of both the formyl and carboxylic acid groups makes this compound a valuable intermediate for creating more complex molecular architectures. nbinno.com
The pyrrole ring itself is prone to electrophilic substitution, typically at the carbon atoms adjacent to the nitrogen (the α-positions). uobaghdad.edu.iq However, the presence of the electron-withdrawing formyl and carboxylic acid groups can deactivate the ring towards electrophilic attack to some extent and direct incoming electrophiles to specific positions. The NH proton of the pyrrole ring is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. uobaghdad.edu.iqwikipedia.org
Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C6H5NO3 sigmaaldrich.com |
| Molecular Weight | 139.11 g/mol sigmaaldrich.com |
| Physical Form | powder sigmaaldrich.com |
| InChI Key | PEYREWQPLYKTBH-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Academic Research Trajectories for Formylpyrrole Carboxylic Acids
Academic research on formylpyrrole carboxylic acids has largely focused on their synthesis and utilization as intermediates in the preparation of a variety of functional molecules. These compounds serve as valuable starting materials for the construction of more complex heterocyclic systems and molecules with potential biological activity. nbinno.comchemicalbook.com
One significant area of research involves the use of formylpyrrole carboxylic acids in the synthesis of potential pharmaceutical agents. For instance, derivatives of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid are used as intermediates in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment. nbinno.com Research has also explored the synthesis of various substituted 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acids for biological evaluation. researchgate.net
Another research trajectory focuses on the reactivity of formylpyrrole carboxylic acids and their derivatives. Studies have investigated the reactions of formylpyrroles with various reagents to create new chemical entities. For example, the reaction of formylpyrroles with anilines and diaminobenzenes has been studied to produce imines and benzimidazolyl derivatives. researchgate.net The development of new synthetic methods for preparing formylpyrroles and their subsequent conversion into other functional groups is also an active area of investigation. rsc.org More recent research has explored the synthesis of novel 5-formyl-pyrrolo[3,2-b]pyridine derivatives as potential inhibitors of FGFR4 kinase for cancer therapy. nih.gov These research efforts highlight the continued interest in formylpyrrole carboxylic acids as versatile building blocks for creating diverse and potentially valuable molecules.
Structure
3D Structure
Properties
CAS No. |
946847-30-9 |
|---|---|
Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
5-formyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-3-5-1-4(2-7-5)6(9)10/h1-3,7H,(H,9,10) |
InChI Key |
PEYREWQPLYKTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C(=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Preparation
De Novo Synthetic Routes to 5-Formyl-1H-Pyrrole-3-Carboxylic Acid Core Structure
The fundamental construction of the this compound scaffold relies on established and versatile pyrrole (B145914) ring formation reactions, followed by the precise installation of the required formyl and carboxyl groups.
Pyrrole Ring Annulation Strategies (e.g., Knorr Reaction, Hantzsch Reaction)
The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org This method is highly effective for preparing substituted pyrroles. wikipedia.org The α-amino-ketones are typically generated in situ from the corresponding oximes to prevent self-condensation. wikipedia.org The original Knorr synthesis utilized two equivalents of ethyl acetoacetate (B1235776) to produce what is now known as Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org
The Hantzsch pyrrole synthesis provides an alternative route, reacting β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones to form substituted pyrroles. wikipedia.orgthieme-connect.com This reaction is valuable for creating a variety of pyrrole derivatives with biological significance. wikipedia.orgthieme-connect.com The mechanism begins with the attack of an amine on the β-ketoester to form an enamine, which then reacts with the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the pyrrole ring. wikipedia.org Variations of the Hantzsch synthesis, including solid-phase synthesis and continuous flow chemistry, have been developed to improve efficiency and facilitate the rapid production of pyrrole libraries. nih.govsyrris.com
The Paal-Knorr synthesis is another classical method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole. organic-chemistry.org
Functional Group Installation and Manipulation at Pyrrole Positions (e.g., Formylation, Carboxylation)
Formylation of the pyrrole ring is commonly achieved through the Vilsmeier-Haack reaction . chemtube3d.comquimicaorganica.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. chemtube3d.comquimicaorganica.org The regioselectivity of formylation on the pyrrole ring can be influenced by steric and electronic factors of existing substituents. rsc.org For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate results in a mixture of 4- and 5-formylated regioisomers. nih.govacs.org
Carboxylation , the introduction of a carboxylic acid group, can be accomplished through various methods. One common approach involves the hydrolysis of a corresponding ester or nitrile precursor. For example, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized by the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. chemicalbook.com
Step-by-Step Synthesis from Defined Precursors
A common synthetic route to this compound derivatives starts with readily available precursors. For example, the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved from ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. chemicalbook.com The synthesis of this ethyl ester precursor can be accomplished through a multi-step process starting from 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. nih.gov
Another example is the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which involves a multi-step sequence starting from 2-fluoroacetophenone. google.com
Targeted Synthesis of Substituted this compound Analogues
The synthesis of analogues of this compound with various substituents on the pyrrole ring is crucial for exploring structure-activity relationships in medicinal chemistry.
Introduction of Alkyl and Aryl Substituents
Alkyl and aryl groups can be introduced at various positions of the pyrrole ring through several synthetic strategies. In the Knorr synthesis, the choice of the initial α-amino-ketone and the β-ketoester determines the substitution pattern of the resulting pyrrole. wikipedia.org Similarly, the Hantzsch synthesis allows for the incorporation of different groups based on the selection of the β-ketoester and α-haloketone. cdnsciencepub.com
Direct C-H arylation of pyrroles with aryl bromides using a palladium catalyst offers a modern and atom-economical method for introducing aryl substituents. researchgate.net This method is tolerant of various functional groups, including the formyl and ester groups present in derivatives of this compound. researchgate.net
Halogenation Strategies on the Pyrrole Nucleus
Halogen atoms can be introduced onto the pyrrole ring using various halogenating agents. For example, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using N-chlorosuccinimide. acs.org Fluorination can be accomplished using reagents like Selectfluor. nih.govacs.org The position of halogenation is influenced by the existing substituents on the pyrrole ring.
Decarboxylative halogenation, also known as the Hunsdiecker reaction, provides an alternative method for introducing halogens by converting a carboxylic acid to an organic halide. acs.orgnih.gov This can be particularly useful for accessing regioisomers that are difficult to obtain through direct halogenation. acs.orgnih.gov
Green Chemistry Approaches and Sustainable Synthesis Protocols
In line with the growing emphasis on environmentally benign chemical processes, several green chemistry approaches have been developed for the synthesis of pyrrole derivatives. These methods aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.
The use of water as a reaction medium or the complete avoidance of solvents represents a significant step towards greener synthesis. researchgate.net Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. An efficient and convenient synthesis of substituted pyrroles has been demonstrated in an aqueous medium using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. scirp.org This method involves the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in water at 60°C, offering a simple, practical approach that avoids metal-containing toxic waste. scirp.org
Solvent-free synthesis is another promising green methodology. researchgate.net One such approach involves the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds by heating a mixture of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide (B78521) under solvent-free conditions. mdpi.com This method has been successfully applied to the synthesis of various pyrrole derivatives. mdpi.com Additionally, microwave irradiation has been utilized for the solvent-free synthesis of pyrrole derivatives, often resulting in shorter reaction times and good to excellent yields compared to conventional heating methods. jmest.org These solvent-free conditions eliminate the need for expensive, toxic, and often difficult-to-remove solvents, thereby reducing environmental pollution. researchgate.netjmest.org
A study on the solvent-free synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds demonstrated the following results:
Table 1: Solvent-Free Synthesis of Pyrrol-3-ol Derivatives
| Starting Alkyl 2-aminoester | Starting 1,3-Dicarbonyl Compound | Product Yield |
|---|---|---|
| Methyl L-tryptophanate | Acetylacetone | 81% |
| Methyl L-tryptophanate | Methyl acetoacetate | 75% |
| Methyl L-tryptophanate | Ethyl acetoacetate | 70% |
| Methyl L-tryptophanate | Malonic acid | 62% |
Data sourced from a study on the solvent-free synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds. mdpi.com
Catalysis plays a crucial role in enhancing the efficiency and sustainability of pyrrole synthesis. The use of catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. For instance, the aforementioned DABCO-catalyzed synthesis in an aqueous medium is a prime example of organocatalysis in pyrrole synthesis. scirp.org
In other catalytic approaches, palladium-on-carbon (Pd/C) in conjunction with an HZSM-5 molecular sieve has been used for the hydrogenation cyclization step in the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a structurally related compound. google.com This method highlights the utility of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled. google.com Another catalytic system involves the use of zinc dust, which is facilitated by cavitation from ultrasound, preventing aggregation and passivation of the metal. semanticscholar.org This method is considered a practical protocol for the industrial production of pyrrole derivatives. semanticscholar.org
The Van Leusen reaction, which can be used to form a 1,3-oxazole ring from an aldehyde precursor, has been employed in the synthesis of 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acid derivatives, using potassium carbonate as a catalyst. biointerfaceresearch.com
Flow Chemistry and Continuous Synthesis of Pyrrole Carboxylic Acids
Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. syrris.comscispace.comnih.gov This methodology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. syrris.comresearchgate.net
A significant advancement in the synthesis of pyrrole carboxylic acids is the development of a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. syrris.comscispace.comnih.govacs.orgnih.gov This method utilizes a Hantzsch pyrrole synthesis in a microreactor, reacting tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comscispace.comresearchgate.net A key innovation of this process is the in-situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, facilitated by the hydrobromic acid (HBr) generated as a byproduct of the Hantzsch reaction. syrris.comresearchgate.netacs.orgnih.gov This approach eliminates the need for separate hydrolysis and workup steps, streamlining the synthesis into a single, continuous process. syrris.comacs.org
The utility of this flow method has been demonstrated by scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, producing 850 mg in 2.5 hours with a 63% yield. syrris.comresearchgate.net Furthermore, this continuous flow process has been successfully applied to develop an energy and time-effective synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate for the anti-cancer drug sunitinib. core.ac.uk This highlights the potential of flow chemistry to accelerate the drug discovery process by enabling the rapid and efficient generation of libraries of druglike structures. syrris.comscispace.comnih.gov
Table 2: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
| R1 | R2 | R3 | Product | Yield |
|---|---|---|---|---|
| Benzyl | Methyl | Phenyl | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 78% |
| Propyl | Methyl | Phenyl | 2-Methyl-5-phenyl-1-propyl-1H-pyrrole-3-carboxylic acid | 75% |
| Isopropyl | Methyl | Phenyl | 1-Isopropyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 72% |
| Benzyl | Ethyl | Phenyl | 1-Benzyl-2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 74% |
Data represents a selection of results from the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives. syrris.com
Chemical Reactivity and Transformation Studies of 5 Formyl 1h Pyrrole 3 Carboxylic Acid
Reactions Involving the Formyl Group (–CHO)
The aldehyde functionality in 5-formyl-1H-pyrrole-3-carboxylic acid is a primary site for various chemical modifications.
Condensation Reactions with Amines and Active Methylene (B1212753) Compounds
The formyl group readily undergoes condensation reactions with amines and compounds containing active methylene groups. These reactions are fundamental in constructing larger, more complex molecular architectures.
Condensation with amines results in the formation of Schiff bases or imines. This reaction is a common strategy for introducing nitrogen-containing substituents. For instance, the reaction of a formyl group with a primary amine forms an N-substituted imine, a transformation widely used in the synthesis of various heterocyclic compounds.
Knoevenagel condensation, a reaction with active methylene compounds, is another significant transformation. This reaction typically involves the use of compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. These condensations are crucial for extending the carbon chain and introducing new functional groups. nih.gov
Table 1: Examples of Condensation Reactions
| Reactant | Reaction Type | Product Type |
|---|---|---|
| Primary Amines | Schiff Base Formation | Imines |
| Active Methylene Compounds (e.g., Malonates) | Knoevenagel Condensation | Substituted Alkenes |
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group of this compound can be selectively oxidized or reduced to yield other functional groups.
Oxidation: The formyl group can be oxidized to a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative. This transformation can be achieved using various oxidizing agents. For example, the oxidation of the related compound 5-hydroxymethylfurfural (B1680220) to 5-formyl-2-furancarboxylic acid highlights the susceptibility of the formyl group to oxidation. researchgate.netepa.gov This process is a key step in the synthesis of various furan (B31954) and pyrrole (B145914) dicarboxylic acids. mdpi.com
Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group (–CH₂OH). This reduction is typically accomplished using reducing agents like sodium borohydride. This reaction is essential for synthesizing pyrrole derivatives with alcohol functionalities, which can then undergo further reactions such as esterification or etherification.
Nucleophilic Addition Reactions to the Formyl Group
The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. This fundamental reaction allows for the introduction of a wide variety of substituents. Common nucleophiles include organometallic reagents (like Grignard reagents or organolithium compounds) and cyanide ions. The addition of a Grignard reagent, for example, leads to the formation of a secondary alcohol.
Reactions Involving the Carboxylic Acid Group (–COOH)
The carboxylic acid group provides another avenue for the chemical modification of this compound.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. byjus.comunizin.org This process, known as Fischer esterification, is a reversible reaction. The formation of ethyl and methyl esters of related pyrrole carboxylic acids are common examples. nist.govbldpharm.com
Amidation: Reaction of the carboxylic acid with an amine leads to the formation of an amide. unizin.orglibretexts.orglibretexts.orghighfine.com This transformation is often facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. libretexts.orghighfine.com The direct reaction requires high temperatures to drive off the water formed. libretexts.org Amidation is a critical reaction in peptide synthesis and the creation of many biologically active molecules.
Table 2: Esterification and Amidation Reactivity
| Reaction | Reactant | Product | Catalyst/Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl ester) | Acid catalyst (e.g., H₂SO₄) |
| Amidation | Amine (e.g., Primary amine) | Amide | Coupling agent (e.g., DCC) or heat |
Decarboxylation Mechanisms
The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. This reaction typically requires heat and can be influenced by the presence of catalysts. For pyrrole carboxylic acids, decarboxylation can be a key step in the synthesis of pyrroles with a hydrogen atom at the 3-position. acs.org The mechanism can involve the protonation of the pyrrole ring, which facilitates the cleavage of the carbon-carbon bond of the carboxyl group. researchgate.net Some decarboxylation methods for heterocyclic carboxylic acids utilize aprotic polar solvents and organic acid catalysts at elevated temperatures. google.com
Formation of Acid Halides and Anhydrides
The carboxylic acid functionality of this compound can be readily converted into more reactive acid derivatives such as acid halides and anhydrides, which serve as versatile intermediates in organic synthesis.
The transformation into an acid chloride is typically achieved by treatment with standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction with thionyl chloride produces the corresponding acid chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification. chemguide.co.uk Alternatively, oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides a milder method for the synthesis of acid chlorides. rsc.org
Acid anhydrides can be synthesized from the corresponding carboxylic acid through various methods. One common approach involves the reaction of the carboxylate salt with an acyl chloride. libretexts.org Another method is the dehydration of the carboxylic acid, which can be promoted by strong dehydrating agents. A highly efficient method for the synthesis of carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which proceeds under mild and neutral conditions. commonorganicchemistry.com
Table 1: Reagents for the Formation of Acid Halides and Anhydrides
| Transformation | Reagent(s) | Typical Conditions |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Neat or in an inert solvent, reflux |
| Oxalyl chloride ((COCl)₂), cat. DMF | Inert solvent (e.g., CH₂Cl₂), room temperature | |
| Phosphorus(V) chloride (PCl₅) | Cold, followed by fractional distillation | |
| Phosphorus(III) chloride (PCl₃) | Heating, followed by fractional distillation | |
| Acid Anhydride Formation | Carboxylate salt and Acyl chloride | - |
| Triphenylphosphine oxide, Oxalyl chloride | Mild, neutral conditions | |
| Dehydrating agents (e.g., P₂O₅) | Harsher conditions |
Reactivity of the Pyrrole Nitrogen (N–H)
The nitrogen atom of the pyrrole ring in this compound possesses a proton that can be substituted or removed, leading to a variety of N-functionalized derivatives.
N-Alkylation of pyrroles can be achieved by deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent. organic-chemistry.org Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). organic-chemistry.orgsigmaaldrich.com The choice of base and solvent can influence the regioselectivity of alkylation, although with the pyrrole nitrogen being the most acidic proton (after the carboxylic acid), N-alkylation is generally favored. Alkyl halides (e.g., methyl iodide, ethyl bromide) are frequently used as alkylating agents. sigmaaldrich.com The use of ionic liquids as solvents has been shown to promote highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org
N-Acylation introduces an acyl group onto the pyrrole nitrogen. This transformation can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. organic-chemistry.org For instance, the reaction of pyrrole with benzoyl chloride in an ionic liquid can yield N-benzoylpyrrole. organic-chemistry.org A convenient method for the synthesis of N-acylpyrroles involves the reaction of primary aromatic amides with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of thionyl chloride. organic-chemistry.org
Table 2: Conditions for N-Alkylation and N-Acylation of Pyrrole Derivatives
| Reaction | Reagents | Base | Solvent |
| N-Methylation | Methyl iodide | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) |
| N-Ethylation | Ethyl bromide | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) |
| N-Acylation | Acyl chloride | Potassium hydride (KH) | Tetrahydrofuran (THF) |
| N-Benzoylation | Benzoyl chloride | - | Ionic Liquid (e.g., [Bmim][PF₆]) |
The this compound molecule possesses two acidic protons: one on the carboxylic acid group and one on the pyrrole nitrogen. The carboxylic acid proton is significantly more acidic than the N-H proton. The pKa of the N-H proton in unsubstituted pyrrole is approximately 17.5, indicating its weak acidity. wikipedia.org The presence of two electron-withdrawing groups, the formyl and carboxylic acid moieties, is expected to increase the acidity of the pyrrole N-H proton in the target molecule compared to unsubstituted pyrrole.
Deprotonation of the carboxylic acid group occurs readily in the presence of a base to form the corresponding carboxylate salt. Complete deprotonation of the N-H group requires a strong base, such as sodium hydride or an organolithium reagent.
Protonation of the pyrrole ring is also possible. While the lone pair of the nitrogen atom is involved in the aromatic sextet, protonation can occur at a carbon atom, leading to a disruption of aromaticity. Pyrroles are known to polymerize in the presence of strong acids, which is initiated by the protonation of the pyrrole ring.
Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring
The pyrrole ring is electron-rich and generally undergoes electrophilic aromatic substitution readily. However, the presence of the electron-withdrawing formyl and carboxylic acid groups in this compound deactivates the ring towards electrophilic attack.
Electrophilic substitution on the pyrrole ring typically occurs at the C2 or C5 positions, which are more activated than the C3 and C4 positions. mdpi.com In the case of this compound, the C5 position is already substituted. The directing effects of the existing substituents will therefore determine the position of further electrophilic attack. Both the formyl and carboxylic acid groups are deactivating and meta-directing in benzene (B151609) chemistry. However, in the context of the highly reactive pyrrole ring, their influence is more complex. Electrophilic substitution, if it occurs, would be expected at the C2 or C4 positions. For example, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate results in a mixture of 4- and 5-formylated products, demonstrating that substitution can occur at different positions depending on the substrate and reaction conditions. nih.gov
Nucleophilic aromatic substitution on the pyrrole ring is generally difficult due to the electron-rich nature of the ring. However, the presence of strong electron-withdrawing groups can facilitate nucleophilic attack. rsc.org In this compound, the formyl and carboxylic acid groups enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, although harsh conditions may still be required.
Rearrangement Reactions and Tautomerism Studies
Substituted pyrroles can undergo various rearrangement reactions and exist in different tautomeric forms.
One notable rearrangement is the anionic Fries rearrangement , which has been observed for N-acylpyrroles. rsc.orgresearchgate.net This reaction involves the migration of an acyl group from the nitrogen atom to a carbon atom of the pyrrole ring, typically promoted by a strong base. rsc.orgresearchgate.net Studies have shown that the choice of base can be crucial in directing the reaction towards either rearrangement or other pathways. rsc.org Cross-over experiments have indicated that this "pyrrole dance" can be an intermolecular process. researchgate.net
Tautomerism is another important aspect of the chemistry of this compound. The formyl group can potentially exist in equilibrium with its enol tautomer. rsc.org Furthermore, in molecules containing both a formyl and a carboxylic acid group in close proximity, the possibility of ring-chain tautomerism exists, where the hydroxyl group of the carboxylic acid adds to the carbonyl of the formyl group to form a cyclic hemiacetal. This phenomenon has been observed in related ortho-formyl heteroaromatic carboxylic acids. mdpi.com The predominant tautomeric form will depend on factors such as the solvent, temperature, and the electronic nature of the substituents on the pyrrole ring. researchgate.net
Derivatization and Analogue Synthesis for Functional Diversification
Synthesis of Carboxamide and Ester Derivatives
The carboxylic acid group of the parent molecule is a prime site for derivatization, leading to the formation of amides and esters. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and target engagement.
The conversion of the carboxylic acid to a carboxamide is a common strategy to introduce a wide range of substituents. This transformation is typically achieved by reacting the carboxylic acid with primary or secondary amines. nih.govlumenlearning.com The resulting amides can exhibit distinct biological activities and physicochemical properties compared to the parent acid.
A non-traditional approach for the synthesis of pyrrole (B145914) carboxamides involves the reaction of pyrrole carboxaldehyde with amines in the presence of catalytic amounts of n-butyltetrammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This method provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields using inexpensive reagents under mild conditions. nih.gov Mechanistic studies have revealed the involvement of 2- or 3-pyrrole acyl radicals, a departure from traditional ionic amidation reactions. nih.gov
Table 1: Examples of Amidation Reactions
| Carboxylic Acid | Amine | Product |
|---|---|---|
| 5-formyl-1H-pyrrole-3-carboxylic acid | Primary Amine (R-NH2) | N-substituted-5-formyl-1H-pyrrole-3-carboxamide |
| This compound | Secondary Amine (R2NH) | N,N-disubstituted-5-formyl-1H-pyrrole-3-carboxamide |
Esterification of the carboxylic acid moiety with a variety of alcohols is another key derivatization strategy. nih.govnih.gov The Fischer esterification, a classic method, involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.ukbyjus.com This reversible reaction can be driven to completion by using an excess of the alcohol. masterorganicchemistry.com
The synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a well-documented example. nih.govnist.gov The subsequent hydrolysis of this ester using a base like potassium hydroxide (B78521) yields the corresponding carboxylic acid. chemicalbook.com The choice of alcohol can significantly impact the lipophilicity and metabolic stability of the resulting ester. For instance, esterification with long-chain alcohols can increase lipid solubility, which may be advantageous for certain biological applications.
The relative reactivity of carboxylic acid derivatives is an important consideration, with esters being more reactive towards nucleophilic acyl substitution than amides but less reactive than acyl phosphates. libretexts.org This hierarchy of reactivity allows for selective transformations in molecules containing multiple functional groups.
Table 2: Examples of Esterification Reactions
| Carboxylic Acid | Alcohol | Product |
|---|---|---|
| This compound | Ethanol | Ethyl 5-formyl-1H-pyrrole-3-carboxylate |
| This compound | Methanol | Methyl 5-formyl-1H-pyrrole-3-carboxylate |
Design and Synthesis of Chalcone (B49325) Conjugates
Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds with significant biological activity. ekb.eg The formyl group of this compound provides a convenient handle for the synthesis of pyrrole-chalcone conjugates. This is typically achieved through a Claisen-Schmidt condensation reaction between the pyrrole aldehyde and an appropriate ketone, often an acetophenone (B1666503) derivative, under basic conditions. nih.gov
The synthesis of new pyrrole-based chalcones has been reported by reacting 2-acetyl-1-methylpyrrole (B1200348) with 5-(aryl)furfural derivatives. nih.gov This reaction highlights the versatility of the Claisen-Schmidt condensation in creating diverse chalcone structures. The resulting pyrrole-chalcone hybrids possess a unique combination of structural features from both parent molecules, which can lead to novel biological activities. nih.govresearchgate.net The α,β-unsaturated ketone moiety in chalcones acts as a Michael acceptor, a feature that can be crucial for their biological mechanism of action. ekb.eg
Incorporation into Heterocyclic Systems (e.g., Oxazoles, Indolinones)
The functional groups of this compound can be utilized to construct more complex heterocyclic systems.
For instance, the carboxylic acid can be a precursor for the synthesis of oxazoles. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which involves the formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates. nih.govnih.gov
Furthermore, the pyrrole scaffold can be incorporated into indolin-2-one structures. Research has shown that novel 3-substituted-indolin-2-ones containing chloropyrrole moieties can be synthesized, and their biological activities evaluated. researchgate.net The synthesis of substituted 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acids serves as a key step in this process. researchgate.net
Generation of Pyrrole-Containing Macrocycles and Supramolecular Structures
The bifunctional nature of this compound makes it an attractive building block for the construction of macrocycles and other supramolecular architectures. The formyl and carboxylic acid groups can undergo reactions to link multiple pyrrole units together, either directly or through linker molecules. The synthesis of such complex structures often relies on principles of self-assembly and requires careful design of the monomeric units to favor the formation of the desired macrocyclic structure. While specific examples for this compound are not extensively detailed in the provided context, the general principles of pyrrole chemistry suggest its potential in this area.
Structure–Reactivity Relationship (SRR) Studies of Novel Derivatives
The synthesis of a library of derivatives from this compound is fundamental for conducting structure-reactivity relationship (SRR) studies. By systematically modifying different parts of the molecule—the substituent on the amide or ester, the nature of the chalcone conjugate, or the type of fused heterocyclic ring—researchers can probe how these structural changes affect the chemical reactivity and, consequently, the biological activity of the compounds.
For example, in the context of pyrrolone antimalarials, modifications to the pyrrole ring, such as removing or replacing methyl groups, have been shown to significantly impact activity. nih.gov Removing methyl groups led to a substantial loss in activity, while replacing them with ethyl groups did not have a significant effect. nih.gov Such studies are crucial for understanding the key structural features required for a desired outcome and for the rational design of more potent and selective molecules.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is indispensable for elucidating the precise structure of 5-formyl-1H-pyrrole-3-carboxylic acid in solution. While specific experimental data for this exact isomer is not extensively published, analysis of related structures and established principles of NMR allows for a detailed prediction of its spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton. The acidic proton of the carboxylic acid (–COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm. The pyrrole (B145914) N-H proton signal would also be a broad singlet, likely appearing between 10 and 12 ppm. The aldehyde proton (–CHO) is anticipated to resonate as a sharp singlet around 9.5-10.0 ppm. The two pyrrole ring protons would appear as doublets in the aromatic region (6.5-8.0 ppm), with their exact shifts influenced by the electronic effects of the formyl and carboxyl substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range, while the aldehyde carbonyl carbon would be further downfield, around 180-190 ppm. The carbons of the pyrrole ring would resonate between 110 and 140 ppm.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): Would confirm the coupling between the two adjacent protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the pyrrole protons and their attached carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the molecule's preferred conformation in solution by detecting through-space proximity between protons, such as between the aldehyde proton and the adjacent ring proton.
Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, ssNMR could provide valuable information about the structure in the solid state. It can reveal the presence of different polymorphs, analyze intermolecular hydrogen bonding, and determine the number of crystallographically independent molecules in the unit cell.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 12.0 - 13.0 | 165 - 175 |
| -CHO | 9.5 - 10.0 | 180 - 190 |
| N-H | 10.0 - 12.0 | - |
| Pyrrole H-2 | 7.0 - 8.0 | 120 - 135 |
| Pyrrole H-4 | 6.8 - 7.8 | 115 - 130 |
| Pyrrole C-2 | - | 120 - 135 |
| Pyrrole C-3 | - | 125 - 140 |
| Pyrrole C-4 | - | 115 - 130 |
| Pyrrole C-5 | - | 130 - 145 |
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions characteristic of its functional groups. Due to extensive hydrogen bonding in the solid state, many of these bands would be broad.
O-H Stretch: A very broad and intense band is predicted from 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group. spectroscopyonline.com
N-H Stretch: A moderately broad peak around 3100-3300 cm⁻¹ corresponding to the pyrrole N-H stretch.
C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring would appear just above 3000 cm⁻¹, while the aldehydic C-H stretch would produce a weaker, sharp band near 2850 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch would appear as a strong, broad band around 1680-1710 cm⁻¹, while the aldehyde C=O stretch would be at a slightly lower frequency, around 1650-1680 cm⁻¹, due to conjugation with the pyrrole ring.
C-O Stretch and O-H Bend: A strong C-O stretching band, coupled with O-H in-plane bending, is expected in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
O-H Wag: A characteristically broad O-H out-of-plane bend (wag) from the carboxylic acid dimer is anticipated around 900-960 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching modes are also active in Raman, and the symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum than in the IR spectrum, providing a clearer fingerprint of the heterocyclic core.
A detailed analysis based on computational methods like Density Functional Theory (DFT) would be necessary for a complete assignment of all vibrational modes based on their potential energy distribution (PED), as has been performed for the related 5-formyl-1H-pyrrole-2-carboxylic acid. researchgate.net
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3500 | Strong, Very Broad |
| N-H Stretch | Pyrrole | 3100 - 3300 | Medium, Broad |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Broad |
| C=O Stretch | Aldehyde | 1650 - 1680 | Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 | Strong |
| O-H Wag | Carboxylic Acid | 900 - 960 | Medium, Broad |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and exploring the fragmentation pathways of this compound, which aids in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using an electrospray ionization (ESI) source, would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of its elemental formula (C₆H₅NO₃).
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of pyrrole derivatives is significantly influenced by the nature and position of their substituents. nih.gov For this compound, several key fragmentation pathways are predictable:
Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da), or the loss of the entire COOH radical (45 Da). libretexts.orgyoutube.com
Loss of Water: The [M+H]⁺ ion could readily lose a molecule of H₂O (18 Da).
Loss of CO: The formyl group can be lost as carbon monoxide (28 Da).
Acylium Ion Formation: Cleavage of the bond between the pyrrole ring and the carboxylic acid group can lead to the formation of a stable pyrrole-acylium ion. libretexts.org
The combination of these losses would result in a series of product ions that are diagnostic for the parent structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.luuni.lu
Table 3: Predicted ESI-MS Fragmentation Data for this compound (C₆H₅NO₃, Exact Mass: 139.027)
| Ion | Formula | m/z (Predicted) | Proposed Fragmentation Pathway |
| [M+H]⁺ | C₆H₆NO₃⁺ | 140.034 | Protonated molecular ion |
| [M-H]⁻ | C₆H₄NO₃⁻ | 138.019 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | C₆H₄NO₂⁺ | 122.024 | Loss of water from the carboxylic acid |
| [M+H - CO]⁺ | C₅H₆NO₂⁺ | 112.039 | Loss of carbon monoxide from the formyl group |
| [M+H - CO₂]⁺ | C₅H₆NO⁺ | 96.044 | Loss of carbon dioxide from the carboxylic acid |
| [M - COOH]⁺ | C₅H₄NO⁺ | 94.030 | Loss of the carboxyl radical |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of carboxylic acids and pyrroles.
The molecule possesses multiple hydrogen bond donors (the pyrrole N-H and the carboxylic acid O-H) and acceptors (the pyrrole nitrogen, the aldehyde carbonyl oxygen, and both oxygens of the carboxylic acid). This functionality strongly suggests the formation of an extensive hydrogen-bonding network.
Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O=C hydrogen bonds between two molecules. doi.org
Catemer Chains: Alternatively, molecules can link into infinite "catemer" chains, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the next. doi.org
Extended Networks: The presence of the additional N-H donor and formyl C=O acceptor sites allows for more complex, three-dimensional networks. It is highly probable that the pyrrole N-H group would engage in hydrogen bonding with either a formyl or carboxyl oxygen of a neighboring molecule, linking the primary dimer or chain structures into sheets or more complex architectures.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for the stereochemical analysis of any of its chiral derivatives.
Should a chiral center be introduced into the molecule, for instance, by reaction at the formyl or carboxyl group with a chiral reagent, CD spectroscopy could be used to determine the absolute configuration of the resulting product. The interaction of the chiral center with the pyrrole chromophore would induce a CD signal.
The application of CD spectroscopy to chiral carboxylic acids can be complicated by intermolecular hydrogen bonding, which can lead to solute aggregation and affect the observed spectrum. nih.gov To overcome this, measurements are sometimes performed on corresponding salts (e.g., sodium salts) or anhydrides, which can simplify the conformational landscape and lead to a clearer correlation between the experimental CD spectrum and the one predicted by quantum chemical calculations. nih.govnih.gov Therefore, for a chiral derivative of this compound, a combined approach of experimental CD measurements and theoretical calculations would be the method of choice for unambiguous stereochemical assignment. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has been a important tool in the computational analysis of pyrrole (B145914) derivatives, offering a balance between accuracy and computational cost. For the related compound, 5-formyl-1H-pyrrole-2-carboxylic acid, DFT calculations with the B3LYP functional and various basis sets have been used to predict its properties. iosrjournals.orgresearchgate.net Similar methodologies are applied to understand the electronic structure and energetics of 5-formyl-1H-pyrrole-3-carboxylic acid.
Optimized Molecular Structures and Geometries
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For a related compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the molecule is found to be approximately planar. nih.gov DFT-B3LYP calculations at the 6-31G(d,p) level of theory have been used to obtain the optimized molecular structure of similar pyrrole derivatives. mdpi.com These studies indicate that the pyrrole ring, along with its substituents, tends to adopt a planar conformation to maximize conjugation and stability. nih.gov The specific geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's structural integrity and how it might interact with other molecules.
Table 1: Selected Optimized Geometrical Parameters for a Related Pyrrole Derivative (ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N—C4 | 1.304 (5) |
| N—C5 | 1.370 (5) |
| C1—C2 | 1.490 (5) |
| C3—C8 | 1.432 (5) |
| C4—C6 | 1.489 (5) |
| C5—C7 | 1.412 (5) |
| O1—C7 | 1.250 (5) |
| Data from a study on ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov |
Conformational Analysis and Potential Energy Surface (PES) Scans
Conformational analysis is essential for identifying the different spatial arrangements (conformers) of a molecule and their relative energies. This is often achieved by performing a Potential Energy Surface (PES) scan, which involves systematically changing a specific dihedral angle and calculating the molecule's energy at each step.
For the analogous 5-formyl-1H-pyrrole-2-carboxylic acid, a PES scan was conducted by rotating the formyl group relative to the pyrrole ring. iosrjournals.orgresearchgate.net This analysis revealed the existence of multiple conformers with varying stabilities. iosrjournals.orgresearchgate.net The most stable conformer is the one with the lowest energy, and its geometry is used for subsequent calculations. iosrjournals.orgresearchgate.net Such studies are critical for understanding the flexibility of the molecule and the energy barriers between different conformations. iosrjournals.orgresearchgate.netresearchgate.net
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. iosrjournals.orgnih.gov These theoretical spectra can be compared with experimental data to validate the calculated structure.
The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of different functional groups. iosrjournals.orgresearchgate.net For instance, the characteristic C=O stretching frequency of the carboxylic acid group is a key feature in the IR spectrum. nih.gov The analysis of these vibrational modes provides a detailed picture of the molecule's dynamic behavior. iosrjournals.orgresearchgate.net
Table 2: Calculated Vibrational Frequencies and Assignments for a Related Pyrrole Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 1690–1750 | C=O stretching (protonated carboxylic acid) |
| 1540–1650 | Asymmetric stretching of COO⁻ |
| ~1300–1420 | Symmetric stretching of COO⁻ |
| Data derived from general knowledge on carboxylic acid vibrations. nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO-LUMO Energy Gaps and Molecular Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. irjweb.comresearchgate.net
For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. mdpi.comnih.gov
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. Pyrroles are known to act as nucleophiles in reactions with electrophiles. ccsenet.org
These calculations help in predicting how this compound will behave in chemical reactions, identifying the most likely sites for electrophilic and nucleophilic attack. iosrjournals.orgirjweb.com
Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Similar Pyrrole Derivative
| Parameter | Value (eV) |
| E (HOMO) | -7.05 |
| E (LUMO) | -2.34 |
| Energy Gap (ΔE) | 4.71 |
| Chemical Potential (µ) | -4.71 |
| Electrophilicity Index (ω) | 4.87 |
| Values for 5-formyl-1H-pyrrole-2-carboxylic acid. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a language of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure concepts of classical chemistry. wisc.eduwikipedia.org This analysis provides a quantitative description of electron density distribution and the stabilizing effects of orbital interactions within a molecule. researchgate.netwisc.edu
For this compound, NBO analysis is particularly insightful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. These interactions are key to the molecule's stability and electronic properties. Hyperconjugation involves the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The energy of these interactions, E(2), can be calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. ijcce.ac.ir
In the case of this compound, significant hyperconjugative interactions are expected. The electron-withdrawing nature of the formyl and carboxylic acid groups, combined with the electron-rich pyrrole ring, creates a scenario ripe for significant electronic delocalization. This delocalization can be quantified by studying the interactions between the lone pair (n) orbitals of the oxygen and nitrogen atoms, the π orbitals of the pyrrole ring and carbonyl groups, and the corresponding antibonding (π* and σ*) orbitals.
These intramolecular charge transfer processes can be influenced by the solvent environment, with hydrogen-bonding solvents potentially enhancing the charge transfer from a donor unit to an acceptor group. nih.gov The NBO analysis can reveal the extent of this charge transfer by examining the occupancies of the bonding and antibonding orbitals. Weak occupancies in valence antibonding orbitals are indicative of departures from an idealized Lewis structure and signify true delocalization effects. wikipedia.org
A hypothetical NBO analysis for this compound would likely reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N1 | π(C2-C3) | High | π-conjugation within the pyrrole ring |
| LP (1) N1 | π(C4-C5) | High | π-conjugation within the pyrrole ring |
| LP (2) O(carboxyl) | σ(C(carboxyl)-O) | Moderate | Stabilization of the carboxylic acid group |
| LP (2) O(formyl) | σ(C(formyl)-H) | Moderate | Stabilization of the formyl group |
| π (C2-C3) | π(C4-C5) | High | π-delocalization in the pyrrole ring |
| π (C4-C5) | π(C=O formyl) | Moderate to High | Intramolecular Charge Transfer |
| π (C2-C3) | π*(C=O carboxyl) | Moderate to High | Intramolecular Charge Transfer |
| This table is illustrative and presents expected interactions and their relative strengths based on the analysis of similar molecules. Actual values would require specific quantum chemical calculations. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and how it is influenced by its environment, such as the presence of a solvent. easychair.org This is particularly important for flexible molecules like this compound, which has rotatable bonds in its formyl and carboxylic acid substituents.
Conformational sampling through MD simulations allows for the exploration of the different spatial arrangements (conformations) of the molecule and their relative energies. nih.gov For this compound, the orientation of the formyl and carboxylic acid groups relative to the pyrrole ring is of interest. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. nih.govresearchgate.net
Furthermore, MD simulations are invaluable for studying the effect of solvents on the structure and dynamics of a molecule. easychair.org The interactions between the solute (this compound) and the solvent molecules can significantly influence its conformational preferences and reactivity. For example, in a polar protic solvent like water, the formyl and carboxylic acid groups would be expected to form hydrogen bonds. These interactions can stabilize certain conformations over others. MD simulations can explicitly model these interactions and provide a time-resolved picture of the solvation shell around the molecule. researchgate.net
A typical MD simulation protocol would involve:
System Setup : Placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water).
Energy Minimization : Optimizing the geometry of the system to remove any steric clashes.
Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.
Production Run : Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately. nih.gov
From the simulation trajectory, various properties can be analyzed, such as the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvent organization, and the potential of mean force (PMF) to map out the energy landscape of conformational changes.
| Simulation Parameter | Typical Value/Description | Purpose |
| Force Field | e.g., CHARMM, AMBER | Describes the potential energy of the system. |
| Solvent Model | e.g., TIP3P, SPC/E for water | Represents the solvent molecules. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of molecular motions. |
| Time Step | 1-2 fs | The interval between calculations of atomic positions. |
| This table provides a general overview of typical parameters for an MD simulation. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It is calculated from the electron density and the positions of the nuclei. semanticscholar.org
The MEP is typically plotted as a 3D map onto the molecular surface. Different colors represent different values of the electrostatic potential:
Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs of electrons. mdpi.com
Blue : Regions of most positive potential, indicating electron-deficient areas. These are prone to nucleophilic attack.
Green/Yellow : Regions of intermediate potential.
For this compound, the MEP map would highlight the electronegative oxygen atoms of the formyl and carboxylic acid groups as intense red regions, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atom of the pyrrole N-H group and the carboxylic acid O-H group would likely appear as blue regions, indicating their positive potential and ability to act as hydrogen bond donors or sites for nucleophilic interaction.
A qualitative prediction of the MEP for this compound would show:
| Molecular Region | Expected MEP Color | Implication for Reactivity |
| Oxygen atoms of the formyl group | Deep Red | Strong electrophilic attack site; hydrogen bond acceptor. |
| Oxygen atoms of the carboxylic acid group | Deep Red | Strong electrophilic attack site; hydrogen bond acceptor. |
| Hydrogen atom of the pyrrole N-H | Blue | Nucleophilic attack site; hydrogen bond donor. |
| Hydrogen atom of the carboxylic acid O-H | Blue | Strong nucleophilic attack site; strong hydrogen bond donor. |
| Pyrrole ring (π-system) | Green/Yellow to slight Red | Potential for π-π stacking interactions; moderate electrophilic reactivity. |
| This table provides a qualitative prediction of the MEP map for the target molecule based on general chemical principles. |
Biological Activity Investigations and Molecular Mechanisms
Antimicrobial Action: Investigation of Molecular Targets and Mechanisms
The antimicrobial potential of pyrrole (B145914) derivatives has been an area of active research, with studies exploring their efficacy against a range of microbial pathogens.
Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains
Derivatives of 5-formyl-1H-pyrrole-3-carboxylic acid have been investigated for their antibacterial properties. For instance, a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial effects. While inactive against fungal strains, some of these compounds demonstrated noteworthy activity against Staphylococcus species, which are Gram-positive bacteria. nih.gov The antibacterial action of pyrrole derivatives is often attributed to their ability to interfere with essential bacterial processes. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.gov By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Furthermore, some pyrrole derivatives have shown the ability to disrupt bacterial cell membranes, leading to cell death. The specific substitutions on the pyrrole ring play a critical role in determining the potency and spectrum of antibacterial activity. nih.gov
Antifungal Mechanisms against Fungal Pathogens
The exploration of pyrrole derivatives has extended to their potential as antifungal agents. While some derivatives of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid were found to be inactive against the tested fungal strains nih.gov, other pyrrole-containing compounds have shown promise. A key target for antifungal pyrrole derivatives is the enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. The structural features of the pyrrole derivatives, including the nature and position of substituents, are crucial for their interaction with the active site of 14α-demethylase. nih.gov
Antitubercular Activity Mechanisms
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. Pyrrole derivatives have emerged as a promising class of compounds in this regard. The mechanism of action for some pyrrolamide derivatives involves the inhibition of the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov This targeted inhibition disrupts DNA replication and leads to bacterial cell death. For example, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown significant activity against Mycobacterium tuberculosis H37Rv. nih.gov
Anti-Cancer Activity: Elucidation of Cellular and Molecular Pathways
The pyrrole scaffold is a key component of several anticancer drugs, and derivatives of this compound have been extensively studied for their potential in cancer therapy. researchgate.net These compounds often exert their effects through the modulation of key cellular processes involved in cancer progression.
Enzyme Inhibition Profiles (e.g., Tyrosine Kinase Inhibition, DNA Gyrase, PDK1)
A primary mechanism through which pyrrole derivatives exhibit anticancer activity is through the inhibition of protein kinases, particularly tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Derivatives of this compound are key intermediates in the synthesis of potent multi-target tyrosine kinase inhibitors. For instance, 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid is a precursor for the synthesis of Sunitinib, a drug that inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). researchgate.net By inhibiting these kinases, Sunitinib blocks tumor angiogenesis and proliferation.
The general structure of these inhibitors often involves the condensation of a substituted pyrrole aldehyde with an oxindole (B195798) moiety. The substituents on the pyrrole ring are critical for the inhibitory activity and selectivity of the final compound.
| Derivative Class | Target Enzyme | Therapeutic Implication |
| Pyrrolone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives | VEGFR-2, PDGFRβ | Anti-angiogenesis, Anti-proliferation researchgate.net |
| Pyrrolamide derivatives | DNA Gyrase (GyrB domain) | Antitubercular nih.gov |
| Pyrrole-based chalcones | Not specified | Anticancer researchgate.net |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, pyrrole derivatives can modulate various cellular signaling pathways implicated in cancer. These compounds can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net The ability of pyrrole derivatives to interfere with these fundamental cellular processes underscores their potential as broad-spectrum anticancer agents. The specific molecular pathways affected often depend on the substitution pattern of the pyrrole ring, which dictates the compound's interaction with different cellular targets. researchgate.net
Induction of Apoptosis or Cell Cycle Arrest Mechanisms
While direct studies on the induction of apoptosis or cell cycle arrest by this compound are not extensively documented in the available literature, the broader class of pyrrole-containing compounds has demonstrated significant activity in these areas. For instance, various chalcone (B49325) derivatives incorporating heterocyclic rings have been shown to induce apoptosis and cell cycle arrest in cancer cells. These effects are often mediated through the modulation of key regulatory proteins.
Research on other compounds has shown that the induction of G2/M phase cell cycle arrest can be a key mechanism for the anti-proliferative activity of certain therapeutic agents. This arrest can be triggered by various cellular stressors, including the generation of reactive oxygen species (ROS). For example, some chalcone derivatives have been observed to cause an increase in ROS, leading to cell cycle arrest and apoptosis in both sensitive and resistant ovarian cancer cells nih.gov. Similarly, extracts from natural sources have been found to halt cell cycle progression at the G2/M phase and induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases sigmaaldrich.com.
In some cancer cell lines, treatment with certain bioactive compounds has led to cell cycle arrest in the G1 phase. This is often achieved through the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes and prevents the phosphorylation of the retinoblastoma protein (pRb) mdpi.com. While these findings are not directly attributed to this compound, they provide a mechanistic framework through which pyrrole-based compounds could potentially exert cytotoxic effects on cancer cells.
Anti-Inflammatory and Immunomodulatory Mechanisms
The pyrrole scaffold is a core component of several known non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin, highlighting the potential of this heterocyclic moiety in modulating inflammatory pathways pensoft.net. Studies on various 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated significant anti-inflammatory and analgesic activities. nih.govnih.gov The anti-inflammatory potency of these compounds has been correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring nih.gov.
While direct evidence for the anti-inflammatory and immunomodulatory effects of this compound is limited, research on related structures provides valuable insights. For example, a series of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showed anti-inflammatory and analgesic potency equal to or greater than indomethacin (B1671933) in animal models nih.gov. Furthermore, some novel pyrrole compounds have demonstrated analgesic effects against chemical stimuli in experimental models, although they did not show significant anti-inflammatory activity in all assays pensoft.net.
The immunomodulatory actions of related heterocyclic compounds, such as substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid, have been shown to be dependent on the nature and position of substituents on the phenyl ring. These compounds exhibited differential stimulatory or inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMCs) and on lipopolysaccharide (LPS)-induced cytokine production nih.gov.
Antiviral and Antimalarial Mechanisms
The pyrrole nucleus is a key structural feature in a number of compounds with demonstrated antiviral and antimalarial properties.
In the context of antiviral research, derivatives of indole-3-carboxylic acid, a related heterocyclic structure, have been investigated. For instance, a water-soluble derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole showed a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.govnih.govactanaturae.ru This compound also exhibited interferon-inducing activity and suppressed syncytium formation induced by the SARS-CoV-2 spike protein nih.govactanaturae.ru.
Regarding antimalarial activity, this compound serves as a crucial intermediate in the synthesis of potent pyrrolone antimalarials. In a study focused on the discovery of such agents, various 3-formyl pyrroles were used as building blocks nih.gov. Although the direct antimalarial activity of this compound was not reported, the resulting pyrrolone derivatives showed significant in vitro activity against Plasmodium falciparum. For example, a key derivative demonstrated potent activity which was further optimized through structure-activity relationship studies nih.gov. However, it is important to note that the carboxylic acid metabolite of the antimalarial drug piperaquine (B10710) showed no relevant in vitro antimalarial activity (IC50 > 1.0 μM) nih.gov.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. For pyrrole derivatives, SAR studies have provided valuable insights into their anti-inflammatory and antimalarial activities.
In the development of pyrrolone antimalarials, where 3-formyl pyrroles are key intermediates, extensive SAR studies have been conducted. It was found that modifications to the pyrrole ring (Ring B) significantly impacted antimalarial activity. For instance, the removal of methyl substituents on the pyrrole ring led to a substantial loss of activity nih.gov. Conversely, replacing the methyl groups with ethyl groups did not significantly alter the activity. However, replacing the pyrrole ring with other five-membered heterocycles such as imidazole, pyrazole, triazole, or thiazole (B1198619) resulted in a dramatic reduction in antimalarial potency nih.gov.
The following table summarizes the impact of modifications on the B-ring of pyrrolone antimalarials derived from 3-formyl pyrrole intermediates nih.gov.
| Modification on Pyrrole Ring (Ring B) | Effect on Antimalarial Activity |
| Removal of methyl substituents | Significant loss of activity (~20-25-fold) |
| Replacement of methyl groups with ethyl groups | No significant effect on activity |
| Replacement of pyrrole with other heterocycles (imidazole, pyrazole, triazole, thiazole, furan (B31954), isoxazole) | Significant loss of activity (~20-1000-fold) |
For the anti-inflammatory 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, QSAR studies have shown that the analgesic and anti-inflammatory potencies are well-correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl group nih.gov. This indicates that the size, shape, and ability to form hydrogen bonds of the substituents are critical determinants of their anti-inflammatory action.
Biosynthesis and Biotransformation Pathways
Enzymatic Pathways in Microbial or Plant Systems (if natural product)
Currently, there is no scientific evidence to classify 5-formyl-1H-pyrrole-3-carboxylic acid as a natural product. Extensive searches of databases and literature have not revealed its isolation from any microbial or plant sources.
However, the core structure, 1H-pyrrole-3-carboxylic acid, has been identified as a metabolite produced by the fungus Penicillium chrysogenum. nih.gov This suggests that the precursor to the target molecule exists in nature. The biosynthesis of the pyrrole (B145914) ring itself can occur through various pathways, often utilizing amino acids like proline as precursors. nih.gov For instance, the biosynthesis of pyrrole-2-carboxylic acid is known to arise from the dehydrogenation of proline.
While no specific enzymes responsible for the formylation of 1H-pyrrole-3-carboxylic acid at the C-5 position have been characterized, the existence of formylating enzymes in biological systems is well-established. These enzymes, often dependent on co-factors like S-adenosylmethionine (SAM) or N10-formyl-tetrahydrofolate, are involved in the biosynthesis of a wide array of natural products. It is conceivable that a yet-to-be-discovered enzyme could catalyze the formylation of 1H-pyrrole-3-carboxylic acid to produce this compound.
Metabolic Transformations by Biological Systems (excluding human clinical metabolism)
Information regarding the metabolic transformation of this compound by microbial or other non-human biological systems is not available in the current scientific literature. General metabolic pathways for pyrrole-containing compounds often involve oxidation reactions catalyzed by cytochrome P450 monooxygenases. These reactions can lead to hydroxylation, epoxidation, and potential ring-opening of the pyrrole moiety.
In the context of related compounds, studies on the metabolism of tryptamine, which contains an indole (B1671886) ring (a fused benzene (B151609) and pyrrole ring), show that it is metabolized by monoamine oxidase to form indole-3-acetic acid. wikipedia.org While this provides a general example of pyrrole-related metabolism, it does not offer specific insights into the fate of this compound. Without experimental data, any proposed metabolic pathway for this specific compound would be purely speculative.
Biocatalytic Approaches for Synthesis or Modification
Biocatalysis offers a promising avenue for the synthesis and modification of pyrrole derivatives, leveraging the specificity and efficiency of enzymes. While no biocatalytic methods have been specifically reported for the synthesis of this compound, research on related molecules provides a basis for potential biocatalytic strategies.
One potential approach involves the enzymatic formylation of 1H-pyrrole-3-carboxylic acid. Although no specific enzyme has been identified for this reaction, the broad substrate tolerance of some formyltransferases could be exploited.
Another strategy could involve the enzymatic oxidation of a corresponding 5-methyl or 5-hydroxymethyl substituted 1H-pyrrole-3-carboxylic acid. Alcohol oxidases or peroxidases could potentially catalyze the conversion of a hydroxymethyl group to a formyl group.
Furthermore, research on the enzymatic synthesis of other pyrrole esters has demonstrated the utility of lipases, such as Novozym 435, for transesterification reactions. nih.gov This highlights the potential for enzymatic modification of the carboxylic acid group of this compound to produce various esters.
A summary of potential biocatalytic reactions for the synthesis or modification of this compound, based on analogous reactions, is presented in the table below.
| Precursor/Substrate | Enzyme Class (Example) | Reaction Type | Product |
| 1H-pyrrole-3-carboxylic acid | Formyltransferase | Formylation | This compound |
| 5-hydroxymethyl-1H-pyrrole-3-carboxylic acid | Alcohol Oxidase | Oxidation | This compound |
| This compound | Lipase (Novozym 435) | Esterification | 5-formyl-1H-pyrrole-3-carboxylate esters |
It is important to note that these are theoretical applications of biocatalysis and require experimental validation to determine their feasibility and efficiency for the specific synthesis or modification of this compound.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as the principal techniques for the separation and purity evaluation of 5-formyl-1H-pyrrole-3-carboxylic acid. These methods offer high resolution and sensitivity, which are critical for distinguishing the target compound from related substances and impurities.
Mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms, has proven effective for separating pyrrole (B145914) compounds. For instance, this compound has been efficiently separated from a similar compound, pyrrole-2-carbaldehyde, using a mixed-mode column. zodiaclifesciences.comsielc.com The elution order of these compounds could be reversed by simply altering the mobile phase modifier from trifluoroacetic acid (TFA) to acetic acid (HOAc). zodiaclifesciences.comsielc.com This demonstrates the flexibility of mixed-mode HPLC in method development, as changes in mobile phase pH and counter-ion interactions can be leveraged to optimize separation. zodiaclifesciences.comsielc.com The use of a mass spectrometry-compatible mobile phase, such as water, acetonitrile, and an acidic modifier, allows for seamless integration with LC-MS for enhanced identification. zodiaclifesciences.comsielc.com
| Parameter | Description | Source |
| Technique | Mixed-Mode High-Performance Liquid Chromatography (HPLC) | zodiaclifesciences.comsielc.com |
| Analytes | This compound, Pyrrole-2-carbaldehyde | zodiaclifesciences.comsielc.com |
| Mobile Phase | Water, Acetonitrile (MeCN), and an acidic modifier (TFA or HOAc) | zodiaclifesciences.comsielc.com |
| Key Finding | The elution order of the analytes can be reversed by switching the acidic modifier, demonstrating tunable selectivity. | zodiaclifesciences.comsielc.com |
Method Development for Complex Matrices
Analyzing this compound within complex matrices, such as biological fluids or reaction mixtures, requires robust method development to ensure accuracy and precision. The presence of numerous other components can interfere with the analysis, necessitating careful optimization of the chromatographic conditions.
A critical aspect of method development is sample preparation, which aims to remove interfering substances and concentrate the analyte. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are commonly employed. nih.gov For carboxylic acids in biological samples, pretreatment is often followed by LC separation. nih.gov Gradient elution, where the mobile phase composition is altered during the chromatographic run, is frequently necessary to achieve adequate separation from matrix components and to ensure the system is clean for subsequent analyses. nih.gov The selection of the column, mobile phase, and detector are all crucial parameters that must be tailored to the specific matrix and analytical goals. For instance, in the analysis of a different thiazolidine-carboxylic acid in human plasma, gradient elution was found to be essential for resolving the analyte from other sample components and minimizing matrix effects. nih.gov
Chiral Separations of Enantiomeric Forms
While this compound itself is not a chiral molecule, the principles of chiral separation are highly relevant in the broader context of pyrrole chemistry, as many biologically active pyrrole derivatives are chiral. rsc.orgresearchgate.net The separation of enantiomers is crucial because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Chiral HPLC is the most common technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose. nih.gov Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard, non-chiral column. Although specific examples for this compound are not available, should a chiral derivative be synthesized, these established methodologies would be directly applicable. researchgate.netrsc.org Research on other chiral heterocyclic compounds, like pyrazoles, shows that method development involving different elution modes (e.g., normal phase vs. polar organic) can significantly impact enantiomeric resolution. nih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy offers a straightforward and cost-effective method for quantifying this compound, provided it is in a relatively pure solution. The conjugated system of the pyrrole ring, along with the formyl and carboxylic acid groups, results in absorption in the UV region.
| Parameter | Typical Value/Range | Note |
| Technique | UV-Visible Spectroscopy | For quantification in solution. |
| Principle | Beer-Lambert Law | Absorbance is proportional to concentration. |
| Detection Wavelength (λmax) | Dependent on solvent and pH | Requires experimental determination. |
| Application | Quantification of pure samples, purity checks. | Less suitable for complex mixtures without prior separation. |
Trace Analysis and Impurity Profiling in Research Samples
Identifying and quantifying impurities is a critical step in the characterization of any research compound, including this compound. Impurities can originate from starting materials, side reactions during synthesis, or degradation. Even at trace levels, these impurities can significantly impact the results of biological or chemical studies.
LC-MS is a powerful tool for this purpose, combining the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the detection and tentative identification of impurities based on their mass-to-charge ratio, even when they are present at very low concentrations. google.com This information is invaluable for refining synthetic procedures and establishing the purity of a sample. Companies involved in chemical synthesis often perform impurity profiling as part of their quality control process. pharmaffiliates.com For instance, a certificate of analysis for a related compound, 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid, indicates an HPLC purity of over 95%, implying that impurity levels have been quantified. lgcstandards.com
Emerging Applications in Chemical Research
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of reactive formyl and carboxylic acid functionalities on the pyrrole (B145914) ring makes 5-formyl-1H-pyrrole-3-carboxylic acid and its derivatives highly valuable intermediates in organic synthesis. These functional groups can be selectively transformed, providing a pathway to a wide array of more complex, polyfunctionalized pyrrole structures. scbt.com
The formyl group is particularly reactive and can undergo various transformations. For instance, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as a handle for condensation reactions to form Schiff bases or other carbon-carbon and carbon-nitrogen bonds. Similarly, the carboxylic acid group can be converted to esters, amides, or other derivatives, and can also participate in decarboxylation reactions under certain conditions.
A notable example of the utility of this class of compounds is the use of its derivative, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. chemicalbook.comsigmaaldrich.comnih.gov The synthesis of this pharmaceutical agent highlights the importance of the pyrrole scaffold as a building block for bioactive molecules. Furthermore, continuous flow synthesis methods have been developed for such intermediates, demonstrating the industrial relevance and the ongoing efforts to optimize their production. mdpi.com The trityl-protected version of pyrrole-3-carboxylic acid has also been shown to undergo regioselective formylation at the 3-position, further showcasing the synthetic utility of these building blocks. rsc.org
Applications in Materials Science
The pyrrole ring is a fundamental component in the field of materials science, particularly for the development of organic electronic materials. The electron-rich nature of the pyrrole system contributes to the semiconducting properties of polymers and small molecules derived from it.
Pyrrole-based materials are actively being researched for their application in organic electronics. While direct applications of this compound are not extensively documented, its close derivative, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is utilized in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs). chemimpex.com The functional groups on these pyrrole derivatives allow for their incorporation into larger conjugated systems, which are essential for charge transport in semiconducting materials. The synthesis of carbazole (B46965) and thienopyrroledione derivatives for efficient OLEDs further underscores the importance of nitrogen-containing heterocycles in this field. mdpi.com
Polypyrrole and its derivatives are well-known conducting polymers with a range of applications. The bifunctional nature of this compound, with its aldehyde and carboxylic acid groups, makes it a potential monomer for the synthesis of novel polymers through polycondensation reactions. These reactions could lead to polyesters or polyamides with a pyrrole moiety in the polymer backbone, potentially endowing the resulting materials with unique electronic or thermal properties. However, specific research detailing the polymerization of this compound is not widely reported in the reviewed literature.
Use as Chemical Probes for Biological Systems
Fluorescent chemical probes are invaluable tools for visualizing and understanding biological processes in living systems. Pyrrole-based structures are often incorporated into the design of such probes due to their favorable photophysical properties. For instance, pyrrole derivatives have been used to construct fluorescent probes for the detection of enzymes like cyclooxygenase-2 (COX-2).
The formyl and carboxylic acid groups on this compound provide convenient handles for attaching fluorophores or other signaling units, as well as targeting moieties. The formyl group, in particular, can react with specific analytes, leading to a change in the probe's fluorescent signal. While the direct use of this compound as a chemical probe is not explicitly detailed in the available literature, its structural motifs are relevant to the design of new probes. For example, pyrrole-2-carbaldehyde, a related compound, is a useful building block in the synthesis of biochemical dyes. mdpi.com
Catalytic Applications as Ligands or Organocatalysts
The field of catalysis has seen the emergence of organic molecules as both catalysts (organocatalysts) and as ligands that modify the activity and selectivity of metal catalysts. The structure of this compound, containing a nitrogen heterocycle and carboxylic acid, suggests potential applications in this area.
The pyrrole nitrogen and the carboxylate group could coordinate to metal centers, making the molecule a candidate for a bidentate ligand in coordination chemistry and catalysis. Such ligands can influence the stereochemistry and efficiency of metal-catalyzed reactions. Furthermore, the pyrrole ring itself can act as a directing group in certain catalytic transformations.
In the realm of organocatalysis, pyrrole derivatives have been employed to catalyze various reactions. For instance, naturally occurring organic acids have been used to catalyze the Paal-Knorr synthesis of pyrroles. researchgate.net While there is no specific mention in the reviewed literature of this compound being used as a catalyst or ligand itself, the broader family of pyrrole-containing compounds has demonstrated utility in organocatalytic syntheses. nih.gov
Future Research Directions and Unaddressed Questions
Exploration of Novel Synthetic Pathways and Catalytic Systems
While established methods like the Paal-Knorr, Hantzsch, and Barton-Zard syntheses provide foundational routes to substituted pyrroles, the pursuit of more efficient, atom-economical, and environmentally benign pathways remains a critical research frontier. pharmaguideline.comuctm.edu Future investigations should focus on developing novel synthetic strategies tailored for 5-formyl-1H-pyrrole-3-carboxylic acid and its analogues.
Key areas for exploration include:
Advanced Catalytic Systems: Research into novel catalysts could significantly improve yield and selectivity. This includes the use of 3d-metal catalysts like manganese and cobalt, which offer the benefit of being earth-abundant and can operate under solvent-free conditions, producing only water and molecular hydrogen as byproducts. nih.gov Further investigation into pincer-type catalysts, such as those based on ruthenium and iridium, could enable highly efficient dehydrogenative coupling reactions to construct the pyrrole (B145914) core. organic-chemistry.orgacs.org Gold-catalyzed cascade reactions also present a modular approach for synthesizing substituted pyrroles. organic-chemistry.org
Continuous Flow Synthesis: The application of continuous flow chemistry, particularly using microreactors, presents a powerful technology for the synthesis of pyrrole-3-carboxylic acids. syrris.com This method allows for the in-situ use of byproducts (like HBr in the Hantzsch reaction) to facilitate subsequent reaction steps, such as ester hydrolysis, in a single, uninterrupted process. syrris.com Scaling this technology for the one-step synthesis of this compound from simple, commercially available starting materials is a significant future goal. syrris.com
Innovative Reaction Mechanisms: Exploring unconventional reaction pathways, such as the iodine-mediated synthesis from arylacetylenes and β-enaminones or the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds, could lead to new methods for assembling the target molecule's scaffold. nih.govnih.gov
In-Depth Mechanistic Understanding of Biological Activities
Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. syrris.com However, the specific biological activities and the underlying mechanisms of action for this compound are largely uncharted territories.
Future research should be directed towards:
Comprehensive Biological Screening: A systematic evaluation of the compound's activity against a wide range of biological targets is necessary. This includes screening for anticancer potency against various cancer cell lines, assessing antibacterial activity against both Gram-positive and Gram-negative bacteria, and investigating potential as a cholinesterase inhibitor for neurodegenerative diseases. researchgate.netfrontiersin.orgnih.gov
Mechanism of Action Studies: Once a significant biological activity is identified, in-depth mechanistic studies are crucial. For instance, if anticancer properties are observed, research should focus on identifying the specific cellular pathways affected. If the compound shows promise as a cholinesterase inhibitor, kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). frontiersin.org
Structure-Activity Relationship (SAR) Analysis: Understanding the SAR is vital for optimizing the compound's potency and selectivity. nih.govingentaconnect.com This involves synthesizing and testing a series of derivatives to determine how modifications to the formyl and carboxylic acid groups, as well as substitutions at other positions on the pyrrole ring, affect biological activity. For example, studies on related compounds have shown that the presence of a chlorine atom on the pyrrole ring can be crucial for reducing cardiotoxicity in anticancer agents. researchgate.net
Development of Advanced Computational Models
Computational chemistry offers powerful tools for accelerating the research and development process. For this compound, the development of advanced computational models can provide valuable insights and guide experimental work.
Key areas for future computational research include:
Predictive Modeling for Biological Activity: In silico studies, such as molecular docking, can be used to predict the binding affinity of the compound and its derivatives to various biological targets. researchgate.netfrontiersin.org This can help in prioritizing which derivatives to synthesize and test experimentally. Furthermore, computational models can predict drug-likeness properties based on criteria such as Lipinski's rule of five. researchgate.netfrontiersin.org
Mechanistic Simulations of Synthesis: Density Functional Theory (DFT) studies can be employed to elucidate the detailed mechanisms of catalytic reactions used in the synthesis of the pyrrole ring. acs.org This understanding can aid in the optimization of reaction conditions and the design of more efficient catalysts. acs.org
Quantum Mechanical Calculations: These calculations can be used to predict the physicochemical properties of this compound, such as its electronic structure and reactivity, which are fundamental to understanding its chemical behavior and potential interactions with biological systems.
Discovery of New Functional Derivatizations and Applications
The formyl and carboxylic acid groups on the pyrrole ring are highly reactive centers that can be readily transformed into a wide variety of other functional groups. This functional group tolerance opens up a vast chemical space for creating novel derivatives with unique properties and applications. organic-chemistry.org
Future research should focus on:
Systematic Functional Group Interconversion: A thorough investigation into the transformation of the formyl and carboxylic acid moieties is warranted. The formyl group can be oxidized to a carboxylic acid or undergo various condensation reactions, while the carboxylic acid can be converted to esters, amides, and other functionalities. acs.org For example, trimethylaluminum-mediated aminolysis has been used to efficiently convert pyrrole esters into a diverse library of pyrrole-3-amides. acs.org
Synthesis of Hybrid Molecules: A promising strategy involves using this compound as a scaffold to create hybrid molecules by combining it with other pharmacophores. researchgate.net For instance, creating chalcone-clubbed pyrrole derivatives has been explored as a strategy for developing new anticancer agents. researchgate.net
Exploration of Novel Applications: Beyond pharmaceuticals, derivatives of this compound could find applications in materials science. Pyrrole-containing structures are components of organic dyes, conjugated polymers, and optoelectronic materials. nih.gov Exploring the potential of new derivatives in these areas could lead to significant technological advancements.
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space accessible from this compound, modern drug discovery techniques are indispensable. The integration of combinatorial chemistry and high-throughput screening (HTS) will be crucial for accelerating the discovery of new lead compounds.
Future directions in this area include:
Development of Combinatorial Libraries: Solution-phase parallel synthesis strategies can be employed to rapidly generate large libraries of diverse pyrrole derivatives. acs.org By systematically varying the substituents on the pyrrole core, a wide range of compounds can be created for biological screening. ingentaconnect.comacs.org
High-Throughput Screening (HTS) Campaigns: These libraries of novel compounds can then be subjected to HTS against a multitude of biological targets to identify "hits" with desired activities. mdpi.com For example, HTS has been successfully used to identify pyrrole derivatives with potent antibacterial activity. mdpi.com
Data-Driven Discovery: The large datasets generated from HTS can be analyzed using cheminformatics and machine learning algorithms to identify SAR trends and to guide the design of next-generation compounds with improved potency and selectivity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. ingentaconnect.com
Q & A
Q. What safety protocols mitigate risks associated with handling this compound?
- Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation. Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate hazard, but avoid inhalation of fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
